3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylbenzylsulfanyl moiety, and a tetrahydrobenzothienopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno Core: The initial step often involves the construction of the benzothieno core through cyclization reactions. This can be achieved by reacting 2-aminothiophenol with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.
Attachment of the Dimethylbenzylsulfanyl Moiety: This step involves the nucleophilic substitution reaction where a dimethylbenzylsulfanyl group is attached to the benzothieno core. Thiol reagents and alkyl halides are commonly used in this step.
Cyclization to Form the Pyrimidinone Ring: The final step involves the cyclization to form the pyrimidinone ring, typically through condensation reactions with urea or its derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the pyrimidinone ring, potentially leading to dechlorination or ring opening.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothieno core or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor nucleophilic or electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives and ring-opened products.
Substitution: Various substituted benzothienopyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has shown potential as an inhibitor of certain enzymes. It is being investigated for its ability to modulate biological pathways, which could have implications in drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties may also make it suitable for applications in electronics or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific structural features, such as the benzothieno core and the combination of substituents. These unique structural elements may confer distinct biological activities and chemical reactivity, making it a compound of interest for further study.
Properties
Molecular Formula |
C25H23ClN2OS2 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23ClN2OS2/c1-15-7-8-16(2)17(13-15)14-30-25-27-23-22(20-5-3-4-6-21(20)31-23)24(29)28(25)19-11-9-18(26)10-12-19/h7-13H,3-6,14H2,1-2H3 |
InChI Key |
VGDSEBGXFRDQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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